Chemical properties and stability of Carbonic acid 1-chloroethyl 1,1-dimethylethyl ester
Chemical properties and stability of Carbonic acid 1-chloroethyl 1,1-dimethylethyl ester
An In-depth Technical Guide to Carbonic Acid 1-chloroethyl 1,1-dimethylethyl ester
Carbonic acid 1-chloroethyl 1,1-dimethylethyl ester, also known as tert-butyl 1-chloroethyl carbonate, is a versatile chemical intermediate with significant applications in pharmaceutical synthesis and as a protecting group in organic chemistry. Its unique structure, combining a reactive 1-chloroethyl group with a sterically bulky tert-butyl carbonate moiety, allows for selective chemical transformations crucial in the development of complex molecules. This guide provides a comprehensive overview of its chemical properties, stability, synthesis, and key applications, intended for researchers, scientists, and professionals in drug development.
Molecular Architecture and Physicochemical Properties
The compound's structure features a tert-butyl (1,1-dimethylethyl) group connected through a carbonate ester linkage to a 1-chloroethyl group.[1] This combination imparts both steric hindrance from the tert-butyl group and a reactive center at the chloroethyl moiety, which is susceptible to nucleophilic substitution.[1]
Diagram: Chemical Structure of Carbonic acid 1-chloroethyl 1,1-dimethylethyl ester
Caption: Molecular structure of the topic compound.
The physicochemical properties of this compound are summarized in the table below. It exists as a liquid at room temperature with moderate volatility, making it suitable for reactions in solution.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₁₃ClO₃ | [1] |
| Molecular Weight | 180.63 g/mol | [1] |
| CAS Number | 98015-51-1 | [1] |
| Appearance | Pale-yellow to Yellow-brown Liquid | [2] |
| Density | 1.136 g/mL at 20°C | [1] |
| Boiling Point | 159–161°C | [1] |
| Refractive Index | 1.413 at 20°C | [1] |
| Vapor Pressure | 4.42 mmHg at 25°C | [1] |
| Solubility | Miscible with chloroform; limited water solubility. | [1] |
Synthesis and Industrial Production
The synthesis of Carbonic acid 1-chloroethyl 1,1-dimethylethyl ester can be achieved through several routes, with variations between laboratory and industrial scales.
Laboratory-Scale Synthesis
Two primary methods are prevalent for laboratory preparation:
-
Reaction of Chloroethanol with Tert-Butyl Carbonate : This route involves the reaction of chloroethanol with tert-butyl carbonate under acidic catalysis, such as with sulfuric acid. The reaction is typically conducted at low temperatures (0–5°C) to minimize the formation of byproducts, achieving yields of over 70%.[1]
-
Carbonic Acid Derivative Route : An alternative method involves treating carbonic acid derivatives, like phosgene analogs, with 1-chloroethanol and tert-butanol in a solvent such as dichloromethane. The desired ester is then isolated after an aqueous workup.[1]
Diagram: Laboratory Synthesis Workflow
Caption: A typical laboratory synthesis workflow.
Industrial Manufacturing
For large-scale production, continuous-flow reactors are often employed to improve reaction efficiency, yield (≥85%), and purity (>95%).[1] Key process parameters are carefully controlled:
-
Temperature : Maintained between 10–20°C to prevent thermal decomposition.[1]
-
Catalysts : Heterogeneous acid catalysts like Amberlyst-15 are preferred for their ease of separation and recyclability.[1]
-
Purification : The final product is typically isolated via distillation under reduced pressure (20–30 mmHg).[1]
Chemical Reactivity and Stability
The reactivity of this ester is primarily dictated by the 1-chloroethyl group, while its stability is influenced by the carbonate linkage and the tert-butyl group.
Reactivity Profile
-
Nucleophilic Substitution : The chlorine atom on the ethyl group is a good leaving group, making the adjacent carbon susceptible to Sₙ2 reactions with various nucleophiles, including amines and thiols. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.[1] This reactivity is fundamental to its application in synthesizing pharmaceutical intermediates.[1]
-
Hydrolysis : The ester bond can be cleaved through hydrolysis under either acidic or basic conditions, yielding carbonic acid, tert-butanol, and 1-chloroethanol.[1] The bulky tert-butyl group provides some steric protection to the carbonate, influencing the rate of hydrolysis.
Diagram: Nucleophilic Substitution Pathway
Caption: General pathway for nucleophilic substitution.
Stability and Storage
The compound is stable under normal storage conditions. However, certain precautions are necessary to maintain its integrity and ensure safety.
-
Conditions to Avoid : Keep away from heat, sparks, open flames, and other ignition sources.
-
Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Storage Recommendations : Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] For prolonged storage, it is advisable to re-check the product's quality parameters before use.[3]
Applications in Research and Industry
The primary utility of Carbonic acid 1-chloroethyl 1,1-dimethylethyl ester lies in its role as a key building block in the synthesis of pharmaceuticals.
Pharmaceutical Intermediates
This compound is a critical intermediate in the synthesis of several important drugs:
-
Candesartan Cilexetil : An angiotensin II receptor antagonist used to treat hypertension.[1]
-
Cefotiam Axetil : A cephalosporin antibiotic prodrug.[1]
Its function in these syntheses often involves acting as a protecting group for carboxylic acids, alcohols, or amines, which is later cleaved to reveal the active functional group.[1]
Protecting Group Chemistry
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. While this molecule is not di-tert-butyl dicarbonate (Boc anhydride), its structural similarity and reactivity allow it to be used in related transformations for introducing protected ethyl ester functionalities. The cleavage of such groups is typically achieved under acidic conditions.
Material Science
The presence of the tert-butyl group can enhance thermal stability in polymer matrices, suggesting potential applications as a component in high-temperature adhesives and coatings.[1]
Safety and Handling
Based on safety data for structurally similar compounds like 1-Chloroethyl Isopropyl Carbonate and 1-Chloroethyl ethyl carbonate, this compound should be handled with care.
-
Hazard Identification : It is expected to be a flammable liquid and vapor. It may cause severe skin burns, serious eye damage, and irritation to the respiratory system.[4]
-
Handling Precautions :
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.
-
Use only in a well-ventilated area or under a fume hood.[4]
-
Keep away from ignition sources and take precautionary measures against static discharge.
-
-
First Aid Measures :
-
Skin Contact : Immediately remove contaminated clothing and rinse the skin with plenty of water.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.
-
Experimental Protocols
Protocol: Laboratory Synthesis
This protocol is a generalized representation based on common synthetic routes.
-
Preparation : In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-chloroethanol (1.0 equivalent) in anhydrous dichloromethane.
-
Cooling : Cool the solution to 0°C using an ice bath.
-
Reagent Addition : Slowly add di-tert-butyl dicarbonate (1.1 equivalents) to the solution, followed by the dropwise addition of a catalytic amount of sulfuric acid.
-
Reaction : Allow the reaction to stir at 0-5°C, monitoring its progress by Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, quench it by slowly adding a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification : Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude product by vacuum distillation to obtain the pure Carbonic acid 1-chloroethyl 1,1-dimethylethyl ester.
Characterization
-
Gas Chromatography (GC) : To determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the chemical structure by analyzing the proton (¹H NMR) and carbon (¹³C NMR) environments.
-
Infrared (IR) Spectroscopy : To identify characteristic functional groups, particularly the carbonate C=O stretch.
References
-
Data Sheet Nr 3500 D. (2016, August). 1-CHLOROETHYL ISOPROPYL CARBONATE. Retrieved from [Link]
- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630.
-
AOBChem. (n.d.). CARBONIC ACID, 1-CHLOROETHYL 1,1-DIMETHYLETHYL ESTER | 98015-51-1. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Chloroethyl ethyl carbonate. Retrieved from [Link]
